2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Description
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived ethanolamine compound. Its structure comprises a 1H-pyrazole ring substituted with an ethyl group at position 1 and methyl groups at positions 3 and 5. The ethan-1-ol backbone is functionalized with an amino group at position 2, conferring both hydroxyl (-OH) and primary amine (-NH2) moieties.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3 |
InChI Key |
LZCICZYRMCUKON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(CN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis
The synthesis of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol generally involves the reaction between 1-ethyl-3,5-dimethyl-1H-pyrazole and an appropriate amino alcohol precursor. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and solvents like ethanol or methanol. Purification methods such as crystallization or chromatography are used to isolate the desired product effectively.
Chemical Reactions
This compound can undergo various chemical transformations, including reactions that are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Applications
This compound has several potential applications:
- Pharmaceutical research
- Agrochemical research
- Other scientific domains
Spectral Data
Chemical Reactions Analysis
Oxidation Reactions
The amino and hydroxyl groups in the compound facilitate oxidation under various conditions:
-
Oxidation of the amino group typically proceeds via cleavage of the C–N bond, forming a ketone intermediate.
-
In pyridine-water systems, the hydroxyl group is oxidized to a carboxylic acid .
Reduction Reactions
Reductive modifications target the amino or hydroxyl groups:
| Reaction | Reagents/Catalysts | Products | Notes |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol | Selective reduction of the amino group |
| Catalytic transfer hydrogenation | NH₃, Raney Ni | Deaminated pyrazole derivative | Requires elevated temperatures |
-
Hydrogenation under mild conditions (25°C, 1 atm H₂) selectively reduces the amino group while preserving the pyrazole ring.
Substitution Reactions
The hydroxyl and amino groups participate in nucleophilic substitutions:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂, 0°C | 2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl chloride | 68% |
| PBr₃ | THF, reflux | Corresponding bromide | 61% |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 25°C | N-Acetylated derivative |
| Benzoyl chloride | DMAP, CH₂Cl₂ | O-Benzoylated product |
-
Acylation occurs preferentially at the amino group under basic conditions.
Esterification and Etherification
The hydroxyl group undergoes esterification and alkylation:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄ | Acetylated derivative | Requires catalytic acid |
| Alkylation | CH₃I, K₂CO₃ | Methoxy-substituted product | SN2 mechanism |
-
Etherification with alkyl halides proceeds efficiently in polar aprotic solvents like DMF.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Reaction Partners | Conditions | Product | Yield |
|---|---|---|---|
| β-Ketoesters | Ethanol, NaOH | Pyrazolo[3,4-d]pyrimidine derivatives | 78% |
| Aldehydes | Aldol condensation | Chalcone-like adducts | 65% |
-
Cyclocondensation with β-enamino diketones yields polyfunctional pyrazoles under transition metal-free conditions .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of MnO₄⁻, confirmed by ESR studies .
-
Substitution : SN2 mechanisms dominate for alkylation, while acylation follows a nucleophilic addition-elimination pathway.
Comparative Reactivity
| Functional Group | Reactivity Trend |
|---|---|
| –NH₂ | More reactive than –OH in substitutions |
| –OH | Prefers esterification over etherification |
Scientific Research Applications
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on molecular features and inferred physicochemical properties.
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide ()
- Molecular Formula : C9H15N3O
- Molecular Weight : 181.24 g/mol
- Key Differences: The acetamide group (-CH2CONH2) replaces the ethanolamine (-CH(NH2)CH2OH) moiety. Reduced hydrogen-bonding capacity compared to the target compound due to the absence of a hydroxyl group. Higher lipophilicity (logP) is expected for the acetamide derivative, as hydroxyl groups increase hydrophilicity.
- Implications: The acetamide’s carbonyl group may enhance stability against hydrolysis but reduce solubility in aqueous media relative to the ethanolamine analog .
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride ()
- Molecular Formula: C5H11Cl2NO
- Molecular Weight : 172.06 g/mol
- Key Differences: The pyrazole ring is replaced by a chlorinated cyclopropyl group. Presence of a hydrochloride salt increases ionic character and aqueous solubility.
- Implications : The chlorine substituent and salt form may enhance bioavailability but could also increase toxicity risks compared to the pyrazole-based target compound .
2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol ()
- Molecular Formula : C10H19N3O
- Molecular Weight : 197.28 g/mol
- Key Differences: An additional methylene (-CH2-) spacer links the pyrazole and ethanolamine groups. Increased molecular weight and chain flexibility may alter binding interactions in biological systems. The tertiary amine (due to the methylene linkage) has lower basicity than the primary amine in the target compound.
- Implications : The extended linker could improve membrane permeability but reduce hydrogen-bonding efficiency .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| Target Compound | C9H17N3O | ~195.25* | -OH, -NH2, pyrazole | 1-ethyl, 3,5-dimethyl pyrazole |
| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide | C9H15N3O | 181.24 | -CONH2, pyrazole | 1-ethyl, 3,5-dimethyl pyrazole |
| 2-amino-1-(1-chlorocyclopropyl)ethan-1-ol HCl | C5H11Cl2NO | 172.06 | -OH, -NH2·HCl, cyclopropane | 1-chlorocyclopropyl |
| 2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | C10H19N3O | 197.28 | -OH, tertiary amine, pyrazole | 1-ethyl, 3,5-dimethyl pyrazole, -CH2- |
*Estimated based on structural similarity to .
Research Implications and Limitations
The comparisons highlight how subtle structural changes—such as functional group substitution, chain length, and ring systems—affect molecular properties. For instance:
- Hydrogen Bonding : The target compound’s -OH and -NH2 groups may favor interactions with biological targets like enzymes or receptors.
- Solubility : The hydrochloride derivative () likely exhibits superior aqueous solubility, while the acetamide () is more lipophilic.
Limitations : The absence of experimental data (e.g., melting points, bioactivity) in the provided sources restricts the depth of comparison. Further studies are needed to validate inferred properties.
Biological Activity
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, a compound featuring a pyrazole moiety, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 197.28 g/mol. The compound is characterized by the presence of an amino group and a pyrazole ring which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit various biological activities:
1. Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and inhibit tumor growth in vivo .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | Apoptosis induction |
| Compound B | HepG2 | 20 | Cell cycle arrest |
| 2-amino... | Various | TBD | TBD |
2. Antibacterial and Antifungal Activity
Research has highlighted the antibacterial properties of pyrazole derivatives against various pathogens. For instance, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Pathogen | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0039 | 2-amino... |
| Escherichia coli | 0.025 | Compound C |
3. Anti-inflammatory Properties
Pyrazole derivatives have been evaluated for their anti-inflammatory effects through COX enzyme inhibition studies. Some derivatives have demonstrated selectivity for COX-2 over COX-1, indicating potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
Several studies have investigated the biological activity of pyrazole-containing compounds:
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and assessed their anticancer efficacy in vitro and in vivo. The results indicated that these compounds significantly inhibited tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Effects
A recent publication detailed the synthesis of novel pyrazole derivatives that were screened for anti-inflammatory activity using carrageenan-induced edema models in rats. The most potent compound exhibited an ED50 comparable to diclofenac sodium .
Q & A
Q. Table 1: Synthetic Conditions
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyrazole aldehyde + 2-aminoethanol | Ethanol | 78 | 8 | 65 | 95 |
Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 identifies functional groups and stereochemistry.
- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) groups .
- HPLC : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile gradient (1 mL/min flow) assesses purity .
Advanced : Use high-resolution mass spectrometry (HRMS) for exact mass validation and 2D NMR (COSY, HSQC) to resolve overlapping signals .
How can researchers resolve discrepancies between experimental and theoretical NMR data?
Advanced
Discrepancies may arise from tautomerism or solvent effects. Methodological steps:
Purity Check : HPLC under gradient conditions to rule out impurities .
Variable-Temperature NMR : Conducted from 25–60°C in DMSO-d6 to detect dynamic equilibria.
DFT Calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-derived values, incorporating solvent dielectric constants .
X-ray Crystallography : Resolve structural ambiguities via SHELXT/SHELXL refinement .
What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
Q. Advanced
- Solvent System : Slow evaporation from dichloromethane/methanol (9:1) promotes crystal growth.
- Temperature : Crystallize at 4°C to reduce nucleation rate.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion. Refinement with SHELXL includes anisotropic displacement parameters and hydrogen bonding analysis .
How can computational modeling predict the compound’s reactivity in novel reactions?
Q. Advanced
- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., nucleophilic substitution at the ethanolamine moiety) using Gaussian09 with B3LYP functional.
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, leveraging pyrazole’s pharmacophore features .
What methods address low yields in the final synthetic step?
Q. Basic
- Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1) tracks progress.
- Catalyst Optimization : Introduce p-toluenesulfonic acid (0.5 mol%) to accelerate condensation .
- Workup : Liquid-liquid extraction (water/ethyl acetate) removes polar byproducts.
How do researchers validate the absence of regioisomeric impurities?
Q. Advanced
- LC-MS/MS : Fragmentation patterns distinguish regioisomers.
- NOESY NMR : Correlates spatial proximity of ethyl and methyl groups to confirm substitution pattern .
What are the challenges in determining the compound’s absolute configuration?
Q. Advanced
- Flack Parameter : Derived from X-ray data (e.g., Flack x = 0.02(3)) confirms enantiopurity.
- Circular Dichroism (CD) : Correlates Cotton effects with computational ECD spectra for chiral centers .
How can stability studies under varying pH and temperature conditions be designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
